molecular formula C18H14N4O2S2 B2356149 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 851080-30-3

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2356149
M. Wt: 382.46
InChI Key: GIUJKNGQRWQBJI-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives has been reported in the literature . A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed, providing a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .


Molecular Structure Analysis

Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives have been studied, particularly in the context of their potential antidepressant and anticonvulsant effects .

Scientific Research Applications

Chemosensors for Cyanide Anions

Research by Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, including compounds structurally related to "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide", as chemosensors for cyanide anions. Their investigation included synthesis, structure analysis, and the assessment of photophysical properties in acetonitrile. The study found that certain compounds could recognize cyanide anions through specific chemical reactions, showing potential as chemosensors for cyanide detection in various applications (Wang et al., 2015).

Antimicrobial Applications

Anuse et al. (2019) conducted a study on the synthesis and antimicrobial activity of 2-aminobenzothiazoles derivatives. They evaluated these compounds for their ability to inhibit the growth of various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The study provides insights into the potential application of these compounds, including variants of "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide", in antimicrobial treatments (Anuse et al., 2019).

Photophysical Properties

Balijapalli et al. (2017) explored the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides, which are structurally similar to the compound . Their study focused on the synthesis and the nature of hydrogen bond assemblies, revealing important insights into the photophysical behaviors of these compounds (Balijapalli et al., 2017).

Antibacterial Agents

Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and tested their in-vitro antibacterial activity. This study's relevance lies in the structural similarity of these derivatives to "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide" and their potential as antibacterial agents (Bhoi et al., 2015).

EGFR Inhibitors for Cancer Treatment

Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Their research focused on evaluating the cytotoxicity of these compounds against various cancer cell lines, suggesting a potential application in cancer therapy (Zhang et al., 2017).

properties

IUPAC Name

N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-10(23)20-12-4-6-14-16(8-12)26-18(22(14)2)21-17(24)11-3-5-13-15(7-11)25-9-19-13/h3-9H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJKNGQRWQBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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